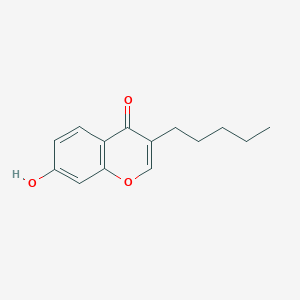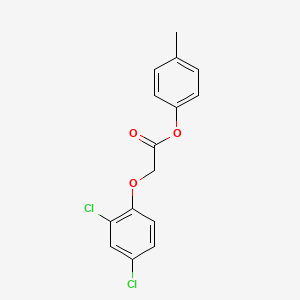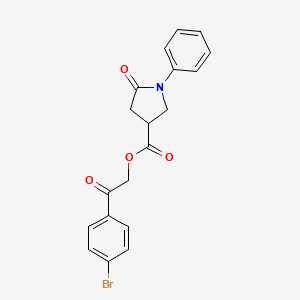![molecular formula C19H27N3S B12458038 (4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B12458038.png)
(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[45]decane-2-thione is a complex organic compound with a unique structure that includes a spirocyclic framework and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable ketone to form the imine intermediate, followed by cyclization with a thione-containing reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can convert the thione group to a thiol or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds.
Aplicaciones Científicas De Investigación
(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the spirocyclic structure may enable the compound to fit into specific binding pockets, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-one: Similar structure but with a ketone group instead of a thione.
(4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-amine: Similar structure but with an amine group instead of a thione.
Uniqueness
The presence of the thione group in (4E)-4-(benzylimino)-1-butyl-1,3-diazaspiro[4.5]decane-2-thione makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H27N3S |
|---|---|
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
4-benzylimino-1-butyl-1,3-diazaspiro[4.5]decane-2-thione |
InChI |
InChI=1S/C19H27N3S/c1-2-3-14-22-18(23)21-17(19(22)12-8-5-9-13-19)20-15-16-10-6-4-7-11-16/h4,6-7,10-11H,2-3,5,8-9,12-15H2,1H3,(H,20,21,23) |
Clave InChI |
CEBCZDTZNPYKLH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=S)NC(=NCC2=CC=CC=C2)C13CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-3-[3-ethoxy-4-hydroxy-5-(2-propen-1-yl)phenyl]-N-(3-nitrophenyl)-2-propenamide](/img/structure/B12457956.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12457957.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-3,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide](/img/structure/B12457963.png)



![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species] trifluoroacetate](/img/structure/B12457979.png)
![2-{4-[1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B12457989.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458000.png)
![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B12458009.png)
![(5E)-5-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12458022.png)
![N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12458023.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12458034.png)
